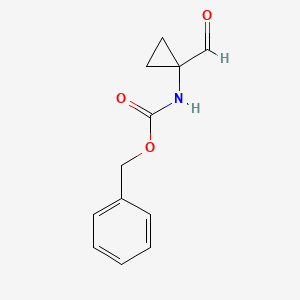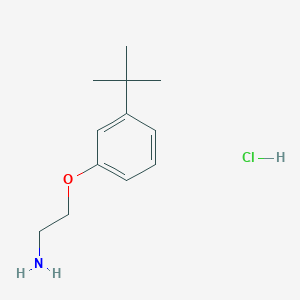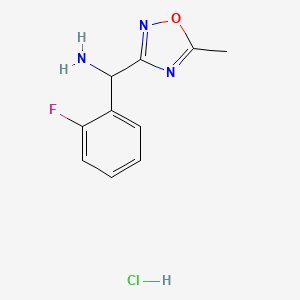
(2-フルオロフェニル)(5-メチル-1,2,4-オキサジアゾール-3-イル)メタンアミン塩酸塩
概要
説明
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H10FN3O·HCl and a molecular weight of 207.2 g/mol. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylated oxadiazole ring, and an amine group, making it a versatile molecule in various scientific and industrial applications.
科学的研究の応用
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Investigated for its potential pharmacological properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
Target of Action
It is known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various biological targets and induce changes .
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to impact a variety of biological pathways .
Result of Action
1,2,4-oxadiazole derivatives are known to exhibit a range of biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the fluorophenyl group and the oxadiazole ring. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Group: This can be achieved through the halogenation of benzene using fluorine gas or a fluorinating agent.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Coupling of the Two Fragments: The fluorophenyl group and the oxadiazole ring are then coupled using amine coupling reactions, often involving reagents like carbodiimides or coupling agents.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions: (2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form fluorobenzene derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution Reactions: Reagents such as halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed.
Major Products Formed:
Oxidation Products: Fluorobenzene derivatives, such as fluorobenzaldehyde and fluorobenzoic acid.
Reduction Products: Amines and other reduced derivatives of the oxadiazole ring.
Substitution Products: Halogenated derivatives and other substituted aromatic compounds.
類似化合物との比較
(2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is unique due to its specific structural features. Similar compounds include:
2-Fluorophenyl-1,2,4-oxadiazole derivatives: These compounds share the fluorophenyl and oxadiazole groups but may differ in the substitution pattern or functional groups.
5-Methyl-1,2,4-oxadiazole derivatives: These compounds have the methylated oxadiazole ring but may have different substituents on the ring or the phenyl group.
The uniqueness of (2-Fluorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride lies in its combination of the fluorophenyl group and the methylated oxadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-6-13-10(14-15-6)9(12)7-4-2-3-5-8(7)11;/h2-5,9H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOOWMUMKFKOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=CC=C2F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306604-81-8 | |
| Record name | 1-(2-fluorophenyl)-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


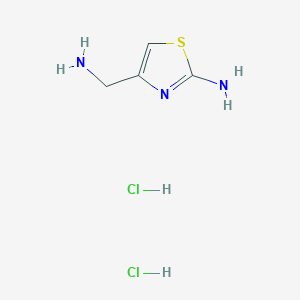
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)
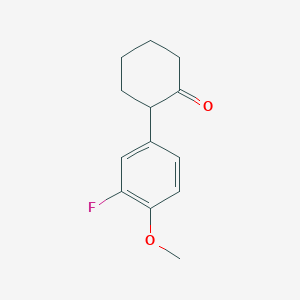
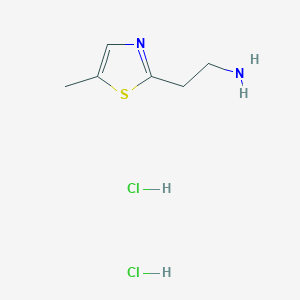
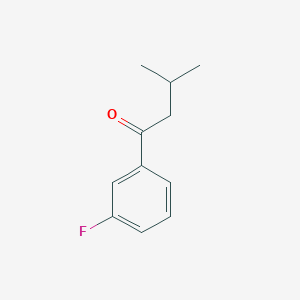
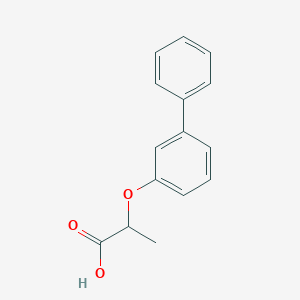
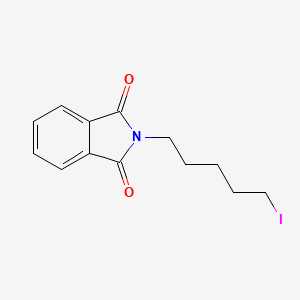

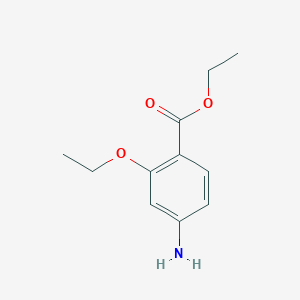
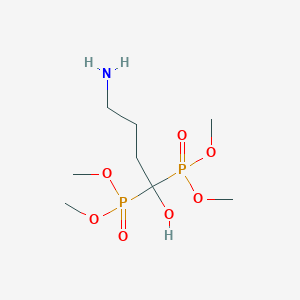
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1442897.png)
